N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MTS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been found to have various biological activities. MTS has been used in several studies to investigate its mechanism of action and its effects on different biological systems.
Scientific Research Applications
- Synthesis : The compound is synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde .
- Biological Activity : It displays high antimitotic activity against human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM .
- Drug-Like Properties : The compound’s drug-like parameters were evaluated using SwissAdme, revealing satisfactory properties for potential new synthetic agents .
- Several thiazole derivatives, including this compound, are at preclinical research stages as potential antitumor agents . For instance, clomethiazole, an allosteric modulator of GABA A receptors, is being explored for treating withdrawal syndrome in alcoholism .
- The compound’s structural features make it relevant for antiparasitic research. Niridazole, another thiazole derivative, is an established antischistosomiasis agent .
- Thiazole derivatives play a role in treating type 2 diabetes. Compounds like teneligliptin, balaglitazone, mitoglitazone, and halicin fall into this category .
- Podotimod, a thiazole derivative, acts as an immunomodulator. Such agents have potential applications in immune-related disorders .
Anticancer Activity
Antitumor Agents
Antischistosomiasis Agent
Diabetes Treatment
Immunomodulatory Agents
Skin Diseases and Psoriasis
These applications highlight the versatility of thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, in various scientific contexts. Researchers continue to explore their potential for therapeutic interventions and drug development. 🌟
Mechanism of Action
Target of Action
The primary target of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is the PRMT5-MTA complex , a synthetically lethal drug target for the treatment of MTAP-deleted cancers . PRMT5 is a class II protein arginine methyltransferase that adds two symmetric methyl groups to arginine residues of its substrate proteins .
Mode of Action
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells . This selective inhibition of PRMT5 activity leads to a decrease in PRMT5-dependent symmetric dimethylarginine protein modification .
Biochemical Pathways
The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 activity by N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide disrupts these biochemical pathways, leading to downstream effects such as the inhibition of tumor growth .
Result of Action
The result of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide’s action is the inhibition of PRMT5 activity, leading to a decrease in symmetric dimethylarginine protein modification . This disruption of normal cellular processes results in the inhibition of tumor growth .
Action Environment
The action of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is influenced by the presence or absence of the MTAP gene . The compound is more effective in MTAP-deleted cells, suggesting that the genetic makeup of the cell can influence the compound’s efficacy . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability are currently unknown and may be a topic for future research.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGWVMYMQQKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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